molecular formula C7H10O3S B14603641 Methyl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-92-7

Methyl [(2-methylacryloyl)sulfanyl]acetate

Cat. No.: B14603641
CAS No.: 61146-92-7
M. Wt: 174.22 g/mol
InChI Key: XNPVSAOKRIFQFG-UHFFFAOYSA-N
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Description

Methyl [(2-methylacryloyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of [(2-methylacryloyl)sulfanyl]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-methylacryloyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted acrylates.

Scientific Research Applications

Methyl [(2-methylacryloyl)sulfanyl]acetate has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.

    Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules.

    Materials Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Methyl [(2-methylacryloyl)sulfanyl]acetate depends on its specific application. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form polymers. In pharmaceuticals, the sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-oxopropyl)sulfanyl]acetate
  • Methyl [(2-nitrophenyl)acetate]

Properties

CAS No.

61146-92-7

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 2-(2-methylprop-2-enoylsulfanyl)acetate

InChI

InChI=1S/C7H10O3S/c1-5(2)7(9)11-4-6(8)10-3/h1,4H2,2-3H3

InChI Key

XNPVSAOKRIFQFG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SCC(=O)OC

Origin of Product

United States

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